molecular formula C20H18N4O2S B12597099 Methanone, [thiobis(4,5-dihydro-1H-pyrazole-4,3-diyl)]bis[phenyl- CAS No. 648891-57-0

Methanone, [thiobis(4,5-dihydro-1H-pyrazole-4,3-diyl)]bis[phenyl-

Cat. No.: B12597099
CAS No.: 648891-57-0
M. Wt: 378.4 g/mol
InChI Key: FIJUJEYKLJWSON-UHFFFAOYSA-N
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Description

Methanone, [thiobis(4,5-dihydro-1H-pyrazole-4,3-diyl)]bis[phenyl-] is a complex organic compound that features a methanone core linked to two phenyl groups through thiobis(4,5-dihydro-1H-pyrazole-4,3-diyl) linkers. This compound is part of a broader class of heterocyclic compounds known for their diverse chemical and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, [thiobis(4,5-dihydro-1H-pyrazole-4,3-diyl)]bis[phenyl-] typically involves the cyclization of chalcones with hydrazine hydrate in acetic acid. The chalcones are prepared through Claisen–Schmidt-type aldol-crotonic condensation of 3-acetyl-5-nitropyridine derivatives with various aromatic aldehydes . The cyclization process yields N-acetyl derivatives of 4,5-dihydro-1H-pyrazole .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

Methanone, [thiobis(4,5-dihydro-1H-pyrazole-4,3-diyl)]bis[phenyl-] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings and pyrazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include substituted pyrazoles, hydrazine derivatives, and various oxidized forms of the compound.

Scientific Research Applications

Methanone, [thiobis(4,5-dihydro-1H-pyrazole-4,3-diyl)]bis[phenyl-] has several scientific research applications:

Mechanism of Action

The mechanism of action of Methanone, [thiobis(4,5-dihydro-1H-pyrazole-4,3-diyl)]bis[phenyl-] involves its interaction with various molecular targets. The compound’s pyrazole rings can interact with enzymes and receptors, modulating their activity. The phenyl groups enhance its ability to penetrate biological membranes, increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, [thiobis(4,5-dihydro-1H-pyrazole-4,3-diyl)]bis[phenyl-] is unique due to its specific combination of methanone, pyrazole, and phenyl groups, which confer distinct chemical reactivity and biological activity. Its thiobis linkage further differentiates it from other similar compounds.

Properties

CAS No.

648891-57-0

Molecular Formula

C20H18N4O2S

Molecular Weight

378.4 g/mol

IUPAC Name

[4-[(3-benzoyl-4,5-dihydro-1H-pyrazol-4-yl)sulfanyl]-4,5-dihydro-1H-pyrazol-3-yl]-phenylmethanone

InChI

InChI=1S/C20H18N4O2S/c25-19(13-7-3-1-4-8-13)17-15(11-21-23-17)27-16-12-22-24-18(16)20(26)14-9-5-2-6-10-14/h1-10,15-16,21-22H,11-12H2

InChI Key

FIJUJEYKLJWSON-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=NN1)C(=O)C2=CC=CC=C2)SC3CNN=C3C(=O)C4=CC=CC=C4

Origin of Product

United States

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